2,3-Dimethylquinolin-8-ol

Description

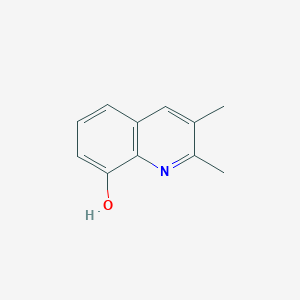

2,3-Dimethylquinolin-8-ol is a quinoline derivative with methyl substituents at positions 2 and 3 and a hydroxyl group at position 6. The structural features of this compound—specifically the electron-donating methyl groups and the chelating hydroxyl group—make it a candidate for coordination chemistry and material science applications.

Properties

IUPAC Name |

2,3-dimethylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-9-4-3-5-10(13)11(9)12-8(7)2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLCWYDHYTWUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901581 | |

| Record name | 2,3-Dimethylquinoline-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116633-02-4 | |

| Record name | 2,3-Dimethylquinoline-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or cobalt can facilitate the dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinolines.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 2,3-Dimethylquinolin-8-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action involves interference with bacterial DNA gyrase and topoisomerase IV, leading to cell death .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Studies indicate that derivatives of quinoline, including this compound, can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Antioxidant Activity

The antioxidant properties of this compound have been explored for potential therapeutic applications in mitigating oxidative stress-related diseases. It has shown effectiveness in scavenging free radicals in vitro, which could be beneficial in developing treatments for conditions such as cancer and neurodegenerative diseases .

Synthesis of Isotopically Labeled Compounds

One notable application of this compound is in the synthesis of isotopically labeled materials used for NMR spectroscopy and medicinal research. The transition-metal-free regioselective deuteration method allows for the introduction of deuterium into the compound under mild conditions using low-cost reagents . This process is crucial for studying reaction mechanisms and drug metabolism.

Development of New Materials

The unique structural features of this compound make it a valuable scaffold in the development of new materials, particularly in organic electronics such as organic light-emitting diodes (OLEDs). Research has focused on modifying quinoline ligands to enhance their photophysical properties for use in electronic applications .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity . In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

Chlorine in 8-Chloro-2,3-dimethyl-4-quinolinol introduces environmental and safety risks but may improve antimicrobial activity .

Functional Group Impact: Nitro groups (e.g., 6-Nitro-8-quinolinol) enhance acidity and redox activity, making such compounds suitable for catalytic applications . Hydroxyl groups at position 8 (common to all except 8-Chloro-2,3-dimethyl-4-quinolinol) enable metal chelation, a critical feature for corrosion inhibitors .

Table 2: Comparative Application Performance

Key Findings:

- Corrosion Inhibition: this compound is predicted to outperform 5-methyl derivatives due to enhanced lipophilicity and steric protection of the hydroxyl group .

- Biological Activity : Chlorinated and nitro-substituted compounds exhibit stronger bioactivity but face toxicity limitations .

Research Recommendations

Synthetic Exploration: Prioritize synthesizing this compound derivatives with varied substituents (e.g., ethoxy or amine groups) to optimize corrosion inhibition .

Performance Testing: Compare this compound with 5-Methylquinolin-8-ol in corrosion inhibition assays to validate steric vs. electronic effects .

Environmental Safety: Evaluate the environmental impact of this compound, leveraging lessons from chlorinated analogs .

Biological Activity

Overview

2,3-Dimethylquinolin-8-ol (DMQ) is a heterocyclic compound derived from quinoline, characterized by two methyl groups at the 2nd and 3rd positions and a hydroxyl group at the 8th position. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential in antimicrobial, anticancer, and antifungal applications.

- Molecular Formula : C11H11NO

- Molecular Weight : 175.21 g/mol

- Structural Characteristics : The presence of the hydroxyl group along with the methyl substitutions enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DMQ exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi through mechanisms such as disrupting cell membrane integrity and inhibiting nucleic acid synthesis.

| Pathogen | Activity Type | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 15 |

| Escherichia coli | Bactericidal | 20 |

| Candida albicans | Antifungal | 10 |

These findings suggest that DMQ could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

DMQ has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including ovarian and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-3 | 12.96 | Apoptosis induction |

| HCT116 | 15.00 | Cell cycle arrest and apoptosis |

In particular, DMQ derivatives have shown enhanced potency against drug-resistant cancer strains, indicating its potential in combination therapies .

Antifungal Activity

The antifungal properties of DMQ have been explored, revealing effectiveness against several fungal strains. Studies indicate that DMQ disrupts fungal cell membranes, leading to cell death.

| Fungal Strain | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Antifungal | 10 µg/mL |

| Aspergillus niger | Antifungal | 15 µg/mL |

These results highlight DMQ's potential as a therapeutic agent in treating fungal infections .

The biological activity of DMQ is attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of signaling pathways such as ERK.

- Antifungal Mechanism : Inhibition of ergosterol biosynthesis in fungal cells.

Case Studies

- Antimalarial Activity : A study identified a derivative of DMQ that exhibited potent antimalarial activity against Plasmodium falciparum, with an IC50 value of 22 nM. This derivative demonstrated low cytotoxicity, making it a promising candidate for further development in malaria treatment .

- Combination Therapy : Research on quinoline derivatives, including DMQ, has suggested their potential in combination therapies for various infectious diseases due to their distinct modes of action, which help minimize resistance development .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dimethylquinolin-8-ol, and how can reaction conditions be optimized for yield?

A viable synthetic approach involves sequential alkylation and demethylation of 8-quinolinol precursors. For example, methylation of 8-quinolinol using dimethyl sulfate under controlled alkaline conditions can introduce methyl groups at positions 2 and 3. Subsequent alkylation with organolithium reagents (e.g., methyl lithium) at low temperatures (−78°C) ensures regioselectivity, followed by acid-catalyzed demethylation to restore the hydroxyl group. Optimizing stoichiometry, reaction time (e.g., 24–48 h under inert atmosphere), and catalysts (e.g., CuI for cross-coupling) can improve yields .

Q. How can X-ray crystallography and NMR spectroscopy be effectively utilized to confirm the structural integrity of this compound?

- X-ray crystallography : Single crystals grown via slow evaporation in methanol (4–6 weeks at 90 K) enable high-resolution structural determination. Key parameters include bond angles (e.g., C2–C3–C8) and torsion angles to confirm substituent orientation .

- NMR spectroscopy : NMR should show distinct peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and hydroxyl protons (broad signal at δ 9–10 ppm). NMR confirms quaternary carbons and methyl group positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.